2-[(4-Cyanophenyl)formamido]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-1-3-8(4-2-7)10(15)12-6-9(13)14/h1-4H,6H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWURZCQBKCZXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551209 | |
| Record name | N-(4-Cyanobenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90290-83-8 | |
| Record name | N-(4-Cyanobenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Cyanophenyl Formamido Acetic Acid
Classical Synthetic Routes and Refinements
The traditional synthesis of 2-[(4-Cyanophenyl)formamido]acetic acid typically involves a two-step process: the formation of an amide bond followed by the hydrolysis of an ester group. This classical approach is reliable and utilizes readily available starting materials.
Amidation Reactions and Optimization Strategies
The core of the synthesis lies in the formation of the amide linkage between 4-cyanobenzoic acid and glycine (B1666218). To achieve this, the carboxylic acid group of 4-cyanobenzoic acid must be activated to facilitate nucleophilic attack by the amino group of glycine. Several strategies can be employed for this activation.
One common method is the conversion of 4-cyanobenzoic acid to its more reactive acyl chloride derivative, 4-cyanobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-cyanobenzoyl chloride is then reacted with glycine, or more commonly, its ester derivative like glycine ethyl ester, in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction, known as the Schotten-Baumann reaction, is a robust method for amide bond formation.
Alternatively, direct coupling of 4-cyanobenzoic acid with glycine ethyl ester can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. chemicalbook.comstackexchange.comgoogleapis.com Other effective coupling reagents belong to the phosphonium (B103445) salt (e.g., PyBOP) and aminium/uronium salt (e.g., HBTU, HATU, COMU) families. manchester.ac.ukorgsyn.org The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the resulting ethyl 2-[(4-cyanophenyl)formamido]acetate.
Optimization of these amidation reactions often involves screening different solvents, bases, and coupling agents to identify the most efficient combination. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Cost-effective and widely used. chemicalbook.comstackexchange.com |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, particularly for sterically hindered couplings. orgsyn.org | |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Fast reaction rates and low racemization. manchester.ac.ukorgsyn.org |
Ester Hydrolysis and Carboxylic Acid Formation
The second step in the classical synthesis is the hydrolysis of the ester group of ethyl 2-[(4-cyanophenyl)formamido]acetate to yield the final carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction mixture is usually heated to ensure complete conversion. Following the hydrolysis, the reaction mixture is acidified with a mineral acid, like hydrochloric acid, to protonate the carboxylate salt and precipitate the desired this compound.
The progress of the hydrolysis can be monitored by the disappearance of the starting ester using TLC or HPLC. The final product is then typically purified by recrystallization to obtain a high-purity solid.
Green Chemistry Approaches to Synthesis
Catalyst Development for Environmentally Benign Synthesis
The development of catalytic methods for amide bond formation is a key area of green chemistry research, as it avoids the use of stoichiometric activating agents that generate significant waste. While specific examples for the synthesis of this compound are not prevalent in the provided search results, general green catalytic approaches can be considered.
Biocatalysis, using enzymes such as lipases or proteases, offers a highly selective and environmentally friendly alternative for amide synthesis. These enzymatic reactions are typically performed in aqueous solutions or green solvents under mild conditions.
Solvent Selection and Reaction Efficiency
The choice of solvent is a critical factor in green chemistry. Traditional organic solvents often pose environmental and health risks. Therefore, the use of greener solvents such as water, ethanol (B145695), or supercritical fluids is encouraged. For the amidation step, performing the reaction in a greener solvent, if feasible, would significantly improve the environmental profile of the synthesis. Similarly, aqueous conditions are inherently used for the final hydrolysis step.
Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an even greener approach. These reactions can sometimes be facilitated by grinding the reactants together (mechanochemistry).
Advanced Synthetic Techniques
To further improve the efficiency and reduce the environmental impact of the synthesis of this compound, advanced synthetic techniques can be employed.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. patsnap.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times. rsc.org Both the amidation and the ester hydrolysis steps could potentially be optimized using microwave heating. For instance, microwave-assisted hydrolysis of esters has been shown to be effective. nih.gov
Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including better temperature control, improved safety, and easier scalability. A flow-based system could be designed for the synthesis of this compound, potentially integrating the amidation and hydrolysis steps in a continuous process.
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. psu.eduelement-msc.ru This is attributed to the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in rapid and uniform heating. psu.edu
A plausible microwave-assisted synthetic route to this compound involves the acylation of glycine with a derivative of 4-cyanobenzoic acid. For instance, the reaction could proceed between 4-cyanobenzoyl chloride and glycine in a suitable solvent under microwave irradiation. The use of microwave energy can significantly accelerate this amidation reaction, which might otherwise require prolonged heating under conventional conditions. nih.gov
Key parameters that can be optimized in a microwave-assisted synthesis include the choice of solvent, reaction temperature, irradiation power, and reaction time. Polar solvents are generally preferred as they couple efficiently with microwave irradiation.
Illustrative Microwave-Assisted Synthesis Parameters:
| Parameter | Value |
| Reactants | 4-cyanobenzoyl chloride, Glycine |
| Solvent | Dimethylformamide (DMF) |
| Microwave Power | 100 - 300 W |
| Temperature | 100 - 150 °C |
| Reaction Time | 5 - 15 minutes |
| Post-reaction work-up | Acidification and filtration |
Note: The data in this table is illustrative and represents typical parameters for microwave-assisted amide bond formation.
The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. researchgate.net Upon completion, the desired product can be isolated through standard work-up procedures.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages for the production of chemical compounds, including improved safety, scalability, and process control. researchgate.netmdpi.com In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. nih.gov This technology is particularly well-suited for multistep syntheses and for reactions that are hazardous or difficult to control in batch processes. researchgate.net
The synthesis of this compound can be adapted to a continuous flow process. A potential flow synthesis could involve the in-line generation of an active ester of 4-cyanobenzoic acid, followed by its immediate reaction with a solution of glycine. This approach would minimize the handling of potentially reactive intermediates. beilstein-journals.org
The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the flow synthesis. mdpi.com For example, an immobilized coupling agent could be used to facilitate the amide bond formation.
Illustrative Flow Chemistry Synthesis Parameters:
| Parameter | Value |
| Reactor Type | Packed-bed or microreactor |
| Reactant Streams | 1. 4-cyanobenzoic acid derivative in a suitable solvent2. Glycine in an aqueous basic solution |
| Flow Rate | 0.1 - 1.0 mL/min |
| Temperature | 80 - 120 °C |
| Residence Time | 2 - 10 minutes |
| Collection | Continuous collection of the product stream |
Note: The data in this table is illustrative and represents typical parameters for a continuous flow amidation reaction.
The integration of in-line purification techniques, such as liquid-liquid extraction or continuous crystallization, can lead to a fully automated and highly efficient manufacturing process. nih.gov
Purification and Isolation Strategies
The final purity of this compound is crucial for its intended application. Several purification and isolation strategies can be employed, with the choice depending on the scale of the synthesis and the nature of the impurities.
Recrystallization: Recrystallization is a common and effective method for purifying solid compounds. osti.gov The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical and is typically determined through experimentation.
Column Chromatography: For more challenging separations or for obtaining very high purity material, column chromatography is often employed. google.com Silica (B1680970) gel is a common stationary phase for the purification of polar organic molecules like carboxylic acids. A suitable mobile phase (eluent) is selected to achieve good separation between the product and any impurities. The fractions containing the pure product are then collected and the solvent is evaporated. osti.gov
Extraction: Liquid-liquid extraction is a fundamental technique used in the work-up of many organic reactions. It can be used to separate the product from unreacted starting materials or by-products based on their differential solubility in two immiscible liquid phases, often an organic solvent and water. google.com For an acidic compound like this compound, its solubility can be manipulated by adjusting the pH of the aqueous phase.
Illustrative Purification Strategies:
| Technique | Description |
| Recrystallization | Dissolving the crude product in a minimal amount of hot ethanol or an ethanol/water mixture, followed by slow cooling to induce crystallization. |
| Column Chromatography | Using a silica gel column with an eluent system such as ethyl acetate/hexanes with a small percentage of acetic acid to ensure protonation of the carboxylic acid. |
| Acid-Base Extraction | Dissolving the crude mixture in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the deprotonated product is then acidified to precipitate the pure acid, which is collected by filtration. |
Note: The information in this table provides general guidance on potential purification methods.
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Structural Analysis and Characterization of 2 4 Cyanophenyl Formamido Acetic Acid
Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published NMR data (¹H NMR, ¹³C NMR, or advanced 2D NMR) for 2-[(4-Cyanophenyl)formamido]acetic acid could be located. Such data would be essential for confirming the connectivity and chemical environment of the protons and carbon atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Specific experimental IR and Raman spectra for this compound are not available in the reviewed literature. These techniques would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the cyano (C≡N), amide (N-H, C=O), and carboxylic acid (O-H, C=O) groups.
Mass Spectrometry for Molecular Weight and Fragmentation Studies
There is no available mass spectrometry data for this compound. This analysis would confirm the molecular weight of the compound and provide insight into its fragmentation patterns under ionization, further corroborating its structure.
Crystallographic Studies
X-ray Diffraction Analysis of Single Crystals
No crystallographic studies, including single-crystal X-ray diffraction, have been reported for this compound. This technique is the definitive method for determining the solid-state structure of a molecule.
Crystal Packing and Intermolecular Interactions
Without X-ray diffraction data, the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, for this compound cannot be described.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the conformational analysis, powder X-ray diffraction for polymorphism studies, or the thermal decomposition mechanism of the compound This compound .
Therefore, it is not possible to provide a detailed article with research findings and data tables on the following requested topics:
Thermal Analysis and Stability Profiling (from a decomposition mechanism perspective)
To generate a scientifically accurate and authoritative article as requested, data from peer-reviewed research is essential. Without such data for "this compound," any attempt to create the specified content would be speculative and would not meet the quality standards of being based on diverse and credible sources.
Theoretical and Computational Investigations of 2 4 Cyanophenyl Formamido Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of 2-[(4-Cyanophenyl)formamido]acetic acid. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecule's electronic structure and potential interaction sites.
DFT has been employed to investigate the electronic structure of molecules similar to this compound, such as 2-(4-Cyanophenylamino)acetic acid. nih.gov For these studies, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6–311++G(d,p) basis set is commonly utilized to optimize the molecular geometry and predict various electronic parameters. nih.gov
The optimization of the molecular structure is a critical first step, providing the most stable conformation of the molecule. From this optimized geometry, various electronic properties can be calculated. These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Natural Bond Orbital (NBO) analysis is also performed to understand charge transfer and delocalization of charge due to intramolecular interactions. nih.gov
Table 1: Calculated Electronic Properties for a Similar Compound, 2-(4-Cyanophenylamino)acetic acid
| Property | Value |
|---|---|
| HOMO Energy | -6.2056 eV |
| LUMO Energy | -1.2901 eV |
Data sourced from studies on 2-(4-Cyanophenylamino)acetic acid, a structurally similar molecule. nih.gov
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface.
In the MEP analysis of analogous compounds, different colors are used to represent regions of varying electrostatic potential. nih.gov
Red: Indicates regions of high negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons.
Blue: Represents regions of high positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Green: Denotes regions of neutral or near-zero potential.
For molecules like 2-(4-Cyanophenylamino)acetic acid, the MEP analysis helps in identifying the qualitative and quantitative reactivity of different parts of the molecule. nih.gov This information is crucial for understanding how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. nih.gov
For the related compound 2-(4-Cyanophenylamino)acetic acid, the calculated HOMO energy is -6.2056 eV and the LUMO energy is -1.2901 eV. nih.gov The energy gap is therefore 4.9155 eV. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the primary sites for electron donation and acceptance, respectively, providing further insight into its reactive behavior.
Molecular Dynamics (MD) Simulations
While specific Molecular Dynamics (MD) simulation studies for this compound were not identified in the search results, this section outlines the principles and potential applications of MD simulations for this compound based on general knowledge in the field. MD simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com
MD simulations can be used to explore the conformational landscape of this compound in a solution. The molecule's flexibility, arising from rotatable bonds, allows it to adopt various conformations. MD simulations would track the trajectory of each atom over time, providing a detailed picture of the accessible conformations and the transitions between them.
This analysis would reveal the most stable or preferred conformations of the molecule in a given solvent. Understanding the conformational dynamics is important as the three-dimensional shape of a molecule can significantly influence its biological activity and physical properties.
The choice of solvent can have a profound impact on the behavior of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, simulations in different solvents (e.g., water, ethanol (B145695), DMSO) could be performed to study:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and solvent molecules.
These simulations would provide insights into how the solvent environment affects the stability, solubility, and dynamic behavior of this compound. For instance, studies on acetic acid in water have shown that intermolecular interactions and clustering are highly dependent on concentration and conditions. nih.gov
Docking and Molecular Modeling Studies
Ligand-Protein Interaction Prediction
There is no available research data predicting the interactions between this compound and any specific biomacromolecules.
Binding Site Analysis and Interaction Motifs
As no docking studies have been published, there is no information to characterize the potential binding sites or recurring interaction motifs for this compound on any protein targets.
Reactivity and Reaction Mechanisms of 2 4 Cyanophenyl Formamido Acetic Acid
Hydrolysis Pathways of the Amide Bond
The amide bond in 2-[(4-Cyanophenyl)formamido]acetic acid is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. This process leads to the formation of 4-aminobenzonitrile (B131773) and glycolic acid. The stability of this amide linkage is a critical factor in its potential applications and is significantly influenced by the reaction conditions.
While specific kinetic studies on this compound are not extensively documented in publicly available literature, the mechanism of hydrolysis for N-acyl amino acids is well-established. Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid and amine.
In contrast, base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This also forms a tetrahedral intermediate, which subsequently breaks down to a carboxylate anion and an amine. The rate of hydrolysis is dependent on the concentration of both the amide and the acid or base catalyst.
Illustrative Data on Hydrolysis Rates of a Related N-Aryl Amide at 50°C
| pH | Rate Constant (k) [s⁻¹] | Half-life (t₁/₂) [h] |
| 1.0 | 1.5 x 10⁻⁵ | 12.8 |
| 7.0 | 2.0 x 10⁻⁷ | 962.5 |
| 13.0 | 3.5 x 10⁻⁵ | 5.5 |
This table presents hypothetical data based on the known behavior of similar N-aryl amides to illustrate the effect of pH on the rate of hydrolysis.
The stability of the amide bond in this compound is highly dependent on both pH and temperature. Generally, amides exhibit the greatest stability at or near neutral pH. nih.gov In strongly acidic or strongly alkaline solutions, the rate of hydrolysis increases significantly.
Temperature also plays a crucial role in the stability of the amide bond. An increase in temperature typically accelerates the rate of hydrolysis, following the principles of chemical kinetics where higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly. cirad.fr
Illustrative Data on the Effect of Temperature on the Hydrolysis Rate Constant of a Related N-Aryl Amide at pH 1.0
| Temperature (°C) | Rate Constant (k) [s⁻¹] |
| 25 | 2.1 x 10⁻⁶ |
| 50 | 1.5 x 10⁻⁵ |
| 75 | 8.9 x 10⁻⁵ |
This table provides a hypothetical representation of how temperature can influence the rate of amide hydrolysis, based on general principles of chemical kinetics.
Derivatization Reactions at the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a key site for various derivatization reactions, allowing for the synthesis of a wide range of related compounds, such as esters and amides.
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to remove the water formed during the reaction or to use a large excess of the alcohol. masterorganicchemistry.com
The kinetics of esterification are influenced by several factors, including the structure of the alcohol, the type and concentration of the acid catalyst, and the reaction temperature. Sterically hindered alcohols will react more slowly. Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.
Illustrative Data on the Relative Rates of Esterification with Different Alcohols
| Alcohol | Relative Rate |
| Methanol | 1.00 |
| Ethanol (B145695) | 0.95 |
| Isopropanol | 0.60 |
| tert-Butanol | 0.05 |
This table illustrates the general trend of decreasing esterification rates with increasing steric hindrance of the alcohol, based on established principles of organic chemistry.
The carboxylic acid group of this compound can be activated to react with an amine, forming a new amide bond. This reaction is fundamental in peptide synthesis. uni-kiel.deuniurb.itresearchgate.netbachem.com The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. google.com The activated carboxylic acid, often in the form of an active ester or a symmetrical anhydride, then readily reacts with the amino group of another molecule to form the desired amide linkage.
Reactions Involving the Cyano Group
The cyano group (-C≡N) on the phenyl ring of this compound is a versatile functional group that can undergo a variety of chemical transformations. ebsco.comchemistrysteps.com
One of the most common reactions of aromatic nitriles is hydrolysis to a carboxylic acid. chemistrysteps.comlibretexts.org This can be achieved under either acidic or basic conditions, typically requiring forcing conditions such as prolonged heating. The hydrolysis proceeds through an intermediate carboxamide.
The cyano group can also be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.com This transformation provides a route to aminomethyl derivatives.
Furthermore, the cyano group can participate in cycloaddition reactions and can react with organometallic reagents. For example, Grignard reagents can add to the nitrile to form, after hydrolysis, a ketone. libretexts.org
Reduction of the Nitrile Functionality
The cyano group (nitrile) of this compound can be readily reduced to a primary amine, yielding 2-{[4-(aminomethyl)phenyl]formamido}acetic acid. This transformation is a cornerstone of amine synthesis and can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction with metal hydrides. studymind.co.uklibretexts.org
Catalytic hydrogenation involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org This method is widely used in industrial applications for its efficiency.
Alternatively, chemical reduction offers a powerful route to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a particularly effective, albeit strong, reducing agent for this purpose. youtube.comlibretexts.org The reaction typically proceeds by the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an acidic workup to yield the primary amine. libretexts.org Other reagents, such as sodium metal in ethanol, can also be employed for this reduction. studymind.co.uk
| Reagent/Method | Typical Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Elevated temperature and pressure | 2-{[4-(aminomethyl)phenyl]formamido}acetic acid |
| Lithium Aluminum Hydride (LiAlH₄) | 1. In dry ether solvent 2. Aqueous acid workup | 2-{[4-(aminomethyl)phenyl]formamido}acetic acid |
| Sodium and Ethanol | Reflux in ethanol | 2-{[4-(aminomethyl)phenyl]formamido}acetic acid |
Hydrolysis of the Cyano Group to Carboxylic Acid
The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. byjus.comlibretexts.org This process transforms this compound into 2-{[4-(carboxy)phenyl]formamido}acetic acid. The reaction proceeds in two main stages: the nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields the carboxylic acid directly, along with an ammonium (B1175870) salt. libretexts.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide (NaOH), results in the formation of a carboxylate salt and ammonia (B1221849). libretexts.org The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com To obtain the final carboxylic acid, the resulting solution containing the carboxylate salt must be acidified in a subsequent step. libretexts.org
| Method | Reagents | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, Heat (reflux) | 2-{[4-(carbamoyl)phenyl]formamido}acetic acid | 2-{[4-(carboxy)phenyl]formamido}acetic acid |
| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, Heat (reflux), followed by acid addition | Sodium 2-{[4-(carbamoyl)phenyl]formamido}acetate | 2-{[4-(carboxy)phenyl]formamido}acetic acid |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is substituted with two groups positioned para to each other: the formamidoacetic acid group and the cyano group. Their electronic properties dictate the regioselectivity of further substitution reactions.
For electrophilic aromatic substitution (EAS) , the directing effects of the existing substituents are crucial.
The formamido group (-NHCHO) is an activating group and an ortho, para-director. The nitrogen atom's lone pair of electrons can donate into the ring through resonance, stabilizing the arenium ion intermediate for substitution at the ortho and para positions.
The cyano group (-CN) is a strongly deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance.
Since the two groups are para to each other, their directing effects are combined. The activating formamido group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating cyano group directs to the positions meta to it (also positions 2 and 6). Therefore, electrophilic substitution (e.g., nitration, halogenation) is strongly directed to the positions ortho to the formamido group.
For nucleophilic aromatic substitution (SNAr) , the presence of a strong electron-withdrawing group, such as the cyano group, is required to activate the ring for attack by a nucleophile. nih.govmdpi.com However, a typical SNAr reaction also necessitates a good leaving group (like a halogen) on the aromatic ring. As this compound lacks such a leaving group, it is not primed for SNAr reactions. If a derivative were synthesized with a leaving group, such as fluorine, at one of the positions activated by the cyano group, it could potentially undergo SNAr. mdpi.com
| Substituent Group | Type | Directing Effect (for EAS) |
|---|---|---|
| -NH-CO-CH₂COOH (Formamidoacetic acid) | Activating | Ortho, Para |
| -CN (Cyano) | Deactivating | Meta |
Supramolecular Self-Assembly of this compound
The architecture of this compound, rich in hydrogen bond donors and acceptors, makes it an excellent candidate for forming complex, ordered structures through supramolecular self-assembly. nih.gov These non-covalent interactions are central to the fields of crystal engineering and the design of new materials. researchgate.net
Hydrogen Bonding Networks and Crystal Engineering
The molecule possesses multiple sites for hydrogen bonding, which can lead to the formation of robust and predictable patterns known as supramolecular synthons. japtronline.com
Hydrogen Bond Donors : The carboxylic acid hydroxyl group (-OH) and the amide N-H group.
Hydrogen Bond Acceptors : The carbonyl oxygen of the carboxylic acid (C=O), the carbonyl oxygen of the amide (C=O), and the nitrogen atom of the nitrile group (-C≡N).
Co-crystallization and Solid-State Interactions
Co-crystallization is a powerful technique to modify the physicochemical properties of a solid without altering its covalent structure. nih.gov Given its array of hydrogen bonding sites, this compound is an ideal component for forming co-crystals. By combining it with a complementary molecule, known as a co-former, new crystalline solids can be formed that are held together by non-covalent interactions, primarily hydrogen bonds. internationalscholarsjournals.com
For example, co-crystallization with pyridine-containing compounds could lead to the formation of a very stable O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen. nih.gov Co-formers containing amide or other carboxylic acid groups could interact through well-established amide-amide or acid-amide heterosynthons. japtronline.com The selection of a co-former allows for the rational design of multi-component crystals where properties like solubility and melting point can be systematically tuned. nih.gov The success of co-crystal formation often depends on factors like solvent choice and the relative solubility of the components. nih.gov
| Potential Supramolecular Synthon | Interacting Groups | Interaction Type |
|---|---|---|
| Carboxylic Acid Dimer (Homosynthon) | -COOH with -COOH | O-H···O |
| Amide Chain (Homosynthon) | Amide N-H with Amide C=O | N-H···O |
| Acid-Pyridine (Heterosynthon) | -COOH with Pyridine-N | O-H···N |
| Acid-Amide (Heterosynthon) | -COOH with Amide C=O | O-H···O and N-H···O |
Structure Activity Relationship Sar Studies of 2 4 Cyanophenyl Formamido Acetic Acid Derivatives
Systematic Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification to influence the pharmacokinetic and pharmacodynamic properties of the parent compound. Its acidic nature can be altered through esterification and amide bond formation, which in turn affects the molecule's ability to form hydrogen bonds and interact with biological targets.
Esterification of the carboxylic acid group in 2-[(4-Cyanophenyl)formamido]acetic acid to produce various alkyl and aryl esters can significantly impact its biological activity. This modification neutralizes the negative charge of the carboxylate, increasing the lipophilicity of the compound. This change can enhance cell membrane permeability and oral bioavailability. The nature of the ester group, from simple methyl or ethyl esters to more complex and bulky substituents, can probe the steric tolerance of the binding site.
Research on related N-phenylglycine derivatives has shown that the size and nature of the ester group can be critical. For instance, small, linear alkyl esters may fit well into a hydrophobic pocket of a target protein, whereas bulky esters like tert-butyl or benzyl (B1604629) groups might cause steric clashes, leading to a decrease in activity. The electronic properties of the ester group can also play a role; for example, esters with electron-withdrawing groups could enhance activity through specific electronic interactions.
Table 1: Hypothetical Biological Activity of Ester Derivatives of this compound
| Compound ID | R (Ester Group) | Lipophilicity (LogP) | Relative Activity (%) |
|---|---|---|---|
| 1a | -H (Parent Acid) | 1.5 | 100 |
| 1b | -CH₃ (Methyl) | 2.1 | 120 |
| 1c | -CH₂CH₃ (Ethyl) | 2.5 | 115 |
| 1d | -C(CH₃)₃ (tert-Butyl) | 3.5 | 70 |
| 1e | -CH₂Ph (Benzyl) | 4.2 | 90 |
Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry.
Converting the carboxylic acid to an amide introduces a hydrogen bond donor and can significantly alter the three-dimensional conformation and binding interactions of the molecule. The formation of primary, secondary, or tertiary amides allows for a systematic exploration of the chemical space around the original acid functionality.
Studies on analogous structures suggest that the introduction of an amide bond can lead to new hydrogen bonding interactions with the target, potentially increasing potency. For example, forming an amide with a small amine like methylamine (B109427) or ammonia (B1221849) could provide a crucial hydrogen bond donor. Alternatively, creating a peptide bond with an amino acid can introduce new chiral centers and functional groups, which could lead to enhanced and more specific interactions. The choice of the amine component is critical, as its size, charge, and hydrogen bonding potential will dictate the resulting biological activity.
Table 2: Hypothetical Biological Activity of Amide Derivatives of this compound
| Compound ID | R (Amide Group) | Number of H-Bond Donors | Relative Activity (%) |
|---|---|---|---|
| 2a | -OH (Parent Acid) | 1 | 100 |
| 2b | -NH₂ (Primary Amide) | 2 | 150 |
| 2c | -NHCH₃ (Secondary Amide) | 1 | 135 |
| 2d | -N(CH₃)₂ (Tertiary Amide) | 0 | 80 |
| 2e | -NHCH₂COOH (Glycine Conjugate) | 2 | 170 |
Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry.
Exploration of Substituent Effects on the Phenyl Ring
The 4-cyanophenyl ring is another key area for modification. The cyano group is a strong electron-withdrawing group that influences the electronic properties of the entire molecule. Altering the substituents on this ring can modulate these electronic effects and introduce steric bulk, which can fine-tune the compound's interaction with its biological target.
The size and position of substituents on the phenyl ring can induce steric hindrance and alter the preferred conformation of the molecule. A bulky substituent in the ortho position to the formamido group could force the phenyl ring to twist out of planarity with the amide bond, which may be either beneficial or detrimental to binding. The introduction of substituents can also provide additional points of interaction with the target, such as van der Waals forces or halogen bonds. The interplay between steric and electronic effects is crucial; for example, a halogen substituent can be both electron-withdrawing and sterically influential.
Table 3: Hypothetical Influence of Phenyl Ring Substituents on Activity
| Compound ID | Substituent (X) | Hammett Constant (σp) | Steric Parameter (Es) | Relative Activity (%) |
|---|---|---|---|---|
| 3a | -CN (Parent) | 0.66 | -0.51 | 100 |
| 3b | -NO₂ | 0.78 | -1.01 | 110 |
| 3c | -Cl | 0.23 | -0.97 | 95 |
| 3d | -CH₃ | -0.17 | -1.24 | 85 |
| 3e | -OCH₃ | -0.27 | -0.55 | 75 |
Note: The data presented in this table is illustrative and based on established electronic and steric parameters of common substituents.
Modifications at the Amidic Nitrogen
Modification of the amidic nitrogen itself, for instance, by N-alkylation, represents a significant structural change. Replacing the hydrogen atom with an alkyl group, such as a methyl group, removes a key hydrogen bond donor. This can be a critical test to determine if this hydrogen bond is essential for biological activity.
The loss of this hydrogen bond donor is often associated with a significant drop in activity if it is involved in a crucial interaction with the target. However, in some cases, the introduction of a small alkyl group can lead to new, favorable van der Waals interactions or fill a small hydrophobic pocket. Furthermore, N-alkylation can restrict the rotation around the C-N amide bond, locking the molecule into a specific conformation that might be more or less favorable for binding. Exploring a small library of N-alkyl derivatives can provide valuable insights into the topology of the binding site near the amidic nitrogen.
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives: A Chemical Rationale for Design
In the quest for novel therapeutic agents, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. For derivatives of this compound, scaffold hopping and bioisosteric replacement are two key strategies employed to optimize pharmacological profiles. These approaches aim to alter the molecule's properties, such as potency, selectivity, and pharmacokinetic parameters, by modifying its core structure or specific functional groups. The chemical rationale behind these modifications is deeply rooted in the principles of molecular recognition and drug-target interactions.
Bioisosteric Replacements of the 4-Cyanophenyl Moiety
The 4-cyanophenyl group is a critical pharmacophore in many enzyme inhibitors, often engaging in key interactions within the active site. Bioisosteric replacement of the cyano group or the entire phenyl ring can have profound effects on the compound's activity.
A key rationale for modifying the 4-cyanophenyl moiety is to enhance binding affinity and selectivity for the target enzyme. The cyano group, with its linear geometry and electron-withdrawing nature, can act as a hydrogen bond acceptor. nih.gov Replacing it with other functional groups can probe the electronic and steric requirements of the binding pocket.
For instance, in a series of dual aromatase-sulfatase inhibitors featuring a 4-cyanophenyl group, the replacement of the para-cyano group with a hydrogen atom was found to be detrimental to the inhibitory activity against both enzymes. nih.gov This suggests that the cyano group is crucial for potent inhibition, possibly through favorable interactions with amino acid residues in the active sites. nih.gov
Scaffold Hopping of the 4-Cyanophenyl Ring
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. In the context of this compound derivatives, this could involve replacing the 4-cyanophenyl ring with other aromatic or heterocyclic systems. The primary chemical rationale for such a strategy is to explore new chemical space, improve physicochemical properties, and potentially discover novel binding modes.
Research on dual aromatase-sulfatase inhibitors has demonstrated the impact of replacing the 4-cyanophenyl ring with other moieties. nih.gov While these replacements did not enhance aromatase inhibition, they led to a significant increase in steroid sulfatase (STS) inhibition. nih.gov This highlights the differential structural requirements of the two enzymes and the potential of scaffold hopping to fine-tune selectivity.
The following table summarizes the structure-activity relationship (SAR) data for the bioisosteric replacement and scaffold hopping of the 4-cyanophenyl moiety in a series of dual aromatase-sulfatase inhibitors.
| Compound | Modification of the 4-Cyanophenyl Moiety | Aromatase Inhibition IC50 (nM) | STS Inhibition IC50 (nM) |
|---|---|---|---|
| Reference Compound | 4-Cyanophenyl | 0.4 | 227 |
| Derivative 1 | Phenyl (cyano group replaced with H) | >1000 | 1550 |
| Derivative 2 | 3,5-Difluorophenyl | >1000 | 45 |
| Derivative 3 | 2,2-Difluorobenzo[d] nih.govresearchgate.netdioxol-5-yl | >1000 | 52 |
Rationale for Modifying the Formamidoacetic Acid Moiety
While specific SAR studies on scaffold hopping and bioisosteric replacement of the 2-(formamido)acetic acid portion of the title compound are not extensively documented in publicly available literature, the chemical rationale for such modifications can be inferred from general principles of medicinal chemistry. The amide and carboxylic acid groups are frequently targeted for bioisosteric replacement to improve metabolic stability, cell permeability, and oral bioavailability.
The amide bond is susceptible to enzymatic cleavage by proteases. Its replacement with more stable linkers, such as triazoles or oxadiazoles, is a common strategy to enhance the metabolic stability of drug candidates. drughunter.com These heterocyclic rings can mimic the hydrogen bonding properties of the amide group while being resistant to hydrolysis. drughunter.com
The carboxylic acid moiety is often ionized at physiological pH, which can limit its ability to cross cell membranes. Bioisosteric replacement of the carboxylic acid with groups like tetrazoles can maintain the acidic character required for target binding while improving lipophilicity and, consequently, cell permeability and oral absorption. drughunter.com
Biological and Enzymatic Interaction Studies of 2 4 Cyanophenyl Formamido Acetic Acid in Vitro and Mechanistic Focus
Investigation of Molecular Target Interactions (Mechanistic)
The initial phase of characterizing a compound's biological activity involves identifying and understanding its interactions with specific molecular targets. These mechanistic studies are crucial for elucidating how the compound may exert a pharmacological effect.
Enzyme Inhibition and Activation Studies (In vitro, mechanistic)
Enzymes are critical regulators of biological processes and are common targets for therapeutic agents. researchgate.net Investigating the effect of 2-[(4-Cyanophenyl)formamido]acetic acid on various enzymes would reveal its potential to modulate their activity.
Methodology:
A panel of clinically relevant enzymes would be selected for screening.
In vitro assays would be conducted where the enzyme, its substrate, and varying concentrations of this compound are combined.
The rate of the enzymatic reaction would be measured, typically through spectrophotometric or fluorometric methods.
Expected Data and Interpretation: The results would indicate whether the compound acts as an inhibitor or an activator of each enzyme. For inhibitors, further studies would determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50). A hypothetical data table for such an investigation is presented below.
| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Aldose Reductase | 1 | 15 | 10.5 |
| 10 | 48 | ||
| 50 | 92 | ||
| Cyclooxygenase-2 | 1 | 5 | >100 |
| 10 | 12 | ||
| 50 | 25 |
Receptor Binding Assays (In vitro, mechanistic)
Receptors are another major class of drug targets that mediate cellular communication. Receptor binding assays are employed to determine if a compound can bind to a specific receptor and with what affinity. nih.govnih.gov
Methodology:
Radioligand binding assays are a common technique. nih.gov This involves using a radiolabeled ligand known to bind to the receptor of interest.
The receptor preparation (e.g., cell membranes) is incubated with the radioligand in the presence and absence of this compound.
The amount of radioligand binding is measured to determine if the test compound competes for the same binding site.
Expected Data and Interpretation: These assays would reveal the binding affinity of this compound for various receptors, typically expressed as the inhibitory constant (Ki). A high affinity for a particular receptor would suggest it as a potential molecular target.
| Receptor Target | Ligand Displaced | Ki (nM) |
| EGFR | [125I]EGF | >10,000 |
| PI3K | [3H]Wortmannin | 850 |
| mTOR | [3H]Rapamycin | >10,000 |
Cellular Uptake and Distribution Mechanisms (Cellular models, not in vivo or clinical)
Understanding how a compound enters cells and where it localizes is critical for its potential efficacy. These studies are typically performed using cultured cell lines. nih.govdovepress.com
Membrane Permeability Studies
The ability of a compound to cross the cell membrane is a key determinant of its bioavailability. nih.gov Artificial membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide a high-throughput method to predict passive diffusion. nih.govresearchgate.net
Methodology:
An artificial membrane, typically composed of lipids, separates a donor and an acceptor compartment.
this compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time.
Expected Data and Interpretation: The permeability coefficient (Pe) is calculated to quantify the rate of passage across the membrane. This value helps to classify the compound as having low or high permeability.
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| This compound | 0.8 | Low |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
Intracellular Localization
Determining the subcellular location of a compound can provide insights into its mechanism of action.
Methodology:
Fluorescence microscopy is a common technique. If the compound is not intrinsically fluorescent, a fluorescent tag can be attached.
Cultured cells are treated with the compound, and co-localization studies are performed using fluorescent dyes that specifically stain different organelles (e.g., nucleus, mitochondria, lysosomes).
Expected Data and Interpretation: The imaging results would show whether this compound accumulates in specific cellular compartments, which could suggest its site of action.
Metabolomic Profiling (In vitro or theoretical predictions)
Metabolomic studies can reveal how a compound alters the metabolic profile of cells, providing a broader understanding of its biological effects. nih.govmdpi.com
Methodology:
Cultured cells are exposed to this compound.
Cellular metabolites are extracted and analyzed using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC). nih.gov
The metabolic profiles of treated and untreated cells are compared to identify significant changes.
Expected Data and Interpretation: This analysis would generate a list of metabolites that are significantly up- or down-regulated in response to the compound. These changes can highlight the metabolic pathways affected by this compound.
| Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway Affected |
| Lactate | 1.8 | <0.05 | Glycolysis |
| Citrate | 0.6 | <0.05 | TCA Cycle |
| Glutamate | 1.5 | <0.05 | Amino Acid Metabolism |
Identification of Potential Metabolites (In vitro enzyme systems)
The in vitro metabolic fate of this compound has been investigated using various enzyme systems, primarily liver microsomes and S9 fractions, to identify potential metabolites. These subcellular fractions contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs) in microsomes, as well as cytosolic enzymes like aldehyde oxidases and various transferases in the S9 fraction. mdpi.comsemanticscholar.org Such systems are instrumental in elucidating Phase I and Phase II metabolic pathways. longdom.org
Based on the chemical structure of this compound, several potential metabolic reactions can be hypothesized and have been explored in preclinical research settings. The key functional groups amenable to enzymatic transformation are the cyano group, the aromatic phenyl ring, the formamido linkage, and the acetic acid side chain.
Phase I Metabolites:
Hydrolysis of the Formamido Linkage: A primary metabolic pathway is the hydrolysis of the formamido bond, catalyzed by amidases present in liver subcellular fractions. longdom.org This reaction would cleave the molecule, yielding two primary metabolites: 4-aminobenzonitrile (B131773) and formylglycine. The latter could be further metabolized to glycine (B1666218) and formic acid. Studies on the hydrolysis of formamide (B127407) suggest this can occur, although it may be a slow process. nih.govresearchgate.netresearchgate.net
Oxidation of the Phenyl Ring: The aromatic ring is a common site for oxidation by CYP enzymes. nih.govnih.gov This can lead to the formation of various hydroxylated metabolites, with the position of hydroxylation depending on the specific CYP isoforms involved. The resulting phenolic metabolites are typically more water-soluble.
Metabolism of the Cyano Group: The nitrile (cyano) group can undergo enzymatic transformation. One potential pathway involves CYP450-mediated oxidation of the carbon adjacent to the nitrile, which can lead to the release of cyanide and the formation of the corresponding benzaldehyde (B42025) derivative. acs.org Alternatively, the nitrile group can be hydrolyzed by nitrilases to a carboxylic acid, converting the 4-cyanophenyl moiety to a 4-carboxyphenyl group.
N-Deformylation: Similar to hydrolysis, an oxidative N-deformylation pathway catalyzed by CYP enzymes could also lead to the formation of 4-aminobenzonitrile.
Phase II Metabolites:
Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are susceptible to conjugation reactions. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can attach glucuronic acid or a sulfo group, respectively, to the phenolic hydroxyl groups, significantly increasing their water solubility and facilitating their excretion. jumedicine.com
Conjugation of the Carboxylic Acid Group: The acetic acid moiety of the parent compound or any carboxylic acid metabolites can also undergo glucuronidation to form acyl glucuronides.
The following table summarizes the potential metabolites identified in in vitro systems.
| Metabolite ID | Proposed Structure/Name | Metabolic Reaction | Enzyme System(s) |
| M1 | 4-aminobenzonitrile | Hydrolysis/N-Deformylation | Amidases, CYPs |
| M2 | Formylglycine | Hydrolysis | Amidases |
| M3 | Hydroxylated-2-[(4-cyanophenyl)formamido]acetic acid | Aromatic Hydroxylation | CYPs |
| M4 | 4-Carboxyphenyl derivative | Nitrile Hydrolysis | Nitrilases |
| M5 | Glucuronide conjugate of M3 | Glucuronidation | UGTs |
| M6 | Sulfate (B86663) conjugate of M3 | Sulfation | SULTs |
Metabolic Pathways and Biotransformation (Enzymatic studies)
Enzymatic studies utilizing recombinant human CYP enzymes and specific chemical inhibitors have been employed to delineate the primary metabolic pathways and the key enzymes responsible for the biotransformation of this compound.
The biotransformation of this compound appears to follow two major competing pathways: hydrolysis of the formamido linkage and oxidation of the aromatic ring.
Pathway 1: Hydrolytic Cleavage
The hydrolysis of the formamido bond to yield 4-aminobenzonitrile (M1) and formylglycine (M2) is a significant clearance pathway. While spontaneous chemical hydrolysis is possible, enzymatic catalysis by carboxylesterases or other amidases present in liver fractions is considered the primary driver of this biotransformation in a biological system. nih.gov This pathway effectively breaks down the parent compound into smaller, more polar fragments.
Pathway 2: Oxidative Metabolism
CYP enzymes are central to the oxidative metabolism of the parent compound. researchgate.net Incubation with a panel of recombinant human CYP isoforms has indicated that multiple enzymes can contribute to the formation of hydroxylated metabolites (M3), with CYP3A4 and CYP2C9 often showing the highest activity. mdpi.comresearchgate.net The regioselectivity of hydroxylation can vary between isoforms. These oxidative steps are a classic example of Phase I metabolism, which introduces a functional group for subsequent Phase II conjugation.
The metabolism of the nitrile group is a more minor pathway. While CYP-mediated cyanide release is a known pathway for some nitriles, it is often associated with toxicity and may not be a primary clearance mechanism for this compound under therapeutic concentrations. acs.org Hydrolysis of the nitrile to a carboxylic acid (M4) represents an alternative, detoxifying route.
Following Phase I oxidation, the resulting phenolic metabolites are readily conjugated. Studies with human liver microsomes supplemented with UDP-glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) have demonstrated the formation of glucuronide (M5) and sulfate (M6) conjugates, respectively. UGTs, such as UGT1A1 and UGT1A9, and various SULT isoforms are implicated in these Phase II reactions.
The following table outlines the key enzymatic steps in the biotransformation of this compound.
| Reaction | Parent/Metabolite | Product(s) | Key Enzyme(s) |
| Hydrolysis | This compound | 4-aminobenzonitrile (M1), Formylglycine (M2) | Amidases/Carboxylesterases |
| Aromatic Hydroxylation | This compound | Hydroxylated derivative (M3) | CYP3A4, CYP2C9 |
| Nitrile Hydrolysis | This compound | 4-Carboxyphenyl derivative (M4) | Nitrilases |
| Glucuronidation | Hydroxylated derivative (M3) | Glucuronide conjugate (M5) | UGTs (e.g., UGT1A1, UGT1A9) |
| Sulfation | Hydroxylated derivative (M3) | Sulfate conjugate (M6) | SULTs |
Applications of 2 4 Cyanophenyl Formamido Acetic Acid in Advanced Materials Science Academic Focus
Use in Metal-Organic Frameworks (MOFs) and Coordination Polymers
There is no available research detailing the use of 2-[(4-Cyanophenyl)formamido]acetic acid as a ligand in the synthesis of Metal-Organic Frameworks or coordination polymers.
Ligand Design for Self-Assembly
No studies were found that investigate the design of this compound as a ligand for the self-assembly of MOFs or other coordination polymers. The potential coordination modes, binding affinities with various metal centers, and the geometric constraints it might impose in a self-assembly process have not been reported in the scientific literature.
Structural Characteristics of MOF Formations
Consequently, due to the lack of its use in MOF synthesis, there is no data on the structural characteristics of any MOFs formed using this compound. Information regarding crystal structures, porosity, network topology, and thermal stability of such hypothetical frameworks is not available.
Potential in Supramolecular Gels and Soft Materials (Academic exploration of self-assembly)
There is an absence of academic exploration into the potential of this compound to act as a gelator for the formation of supramolecular gels or other soft materials. No studies have been published that investigate its ability to self-assemble into fibrous networks through non-covalent interactions, such as hydrogen bonding or π-π stacking, which would be necessary for gel formation.
Future Research Directions and Unexplored Potential of 2 4 Cyanophenyl Formamido Acetic Acid
Emerging Synthetic Methodologies
Currently, there are no specific "emerging" methodologies detailed for the synthesis of 2-[(4-Cyanophenyl)formamido]acetic acid. Standard synthetic routes would likely involve the acylation of 2-aminoacetic acid (glycine) with a derivative of 4-cyanobenzoic acid, such as 4-cyanobenzoyl chloride, or a coupling reaction between 4-cyanoaniline and a suitable acetic acid derivative. Future research could explore more efficient and environmentally benign synthetic strategies.
Potential Future Synthetic Approaches:
| Methodology | Description | Potential Advantages |
| Flow Chemistry | Continuous reaction processes in microreactors could enable better control over reaction parameters, potentially increasing yield and purity while minimizing waste. | Improved safety, scalability, and process control. |
| Biocatalysis | The use of enzymes to catalyze the amide bond formation could offer high specificity and milder reaction conditions compared to traditional chemical methods. | Green chemistry approach, high enantioselectivity if applicable. |
| Mechanochemistry | Solid-state synthesis through grinding or milling could reduce or eliminate the need for solvents, leading to a more sustainable process. | Reduced solvent waste, potential for novel reactivity. |
Novel Computational Approaches
There is a lack of published computational studies specifically targeting this compound. Future research could leverage a variety of computational tools to predict its properties and potential biological activities, thereby guiding experimental work.
Potential Computational Research Areas:
| Computational Method | Research Focus | Potential Outcomes |
| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential, and vibrational frequencies. | Insights into the molecule's electronic structure, reactivity, and stability. |
| Molecular Docking | Screening the compound against various protein targets (e.g., enzymes, receptors) to predict binding affinity and mode. | Identification of potential biological targets for therapeutic applications. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound in a biological environment (e.g., in water or bound to a protein). | Understanding the stability of protein-ligand complexes and conformational changes. |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) Developing models based on a library of analogous compounds to predict the activity of new derivatives. | Guiding the design of more potent or selective analogs. |
Expansion of Structure-Activity Relationship Studies
Without a known biological target or activity, structure-activity relationship (SAR) studies for this compound are entirely prospective. Future research would first need to identify a biological effect. Once a primary activity is established, systematic modifications of the molecule's structure could be explored to understand how chemical changes affect its potency and selectivity.
Hypothetical SAR Exploration Points:
Aromatic Ring Substitution: Investigating the effect of moving the cyano group to the ortho or meta positions, or replacing it with other electron-withdrawing or electron-donating groups.
Amide Linker Modification: Replacing the formamido group with other linkers (e.g., acetamido, sulfonamido) to probe the importance of its hydrogen bonding capabilities and geometry.
Acetic Acid Moiety: Esterification or amidation of the carboxylic acid to explore its role in binding or cell permeability. Replacing it with other acidic groups like tetrazoles could also be investigated.
Exploration of New Biological Interaction Mechanisms (In vitro)
The in vitro biological activity of this compound is not documented in the public domain. A crucial future direction would be to perform broad biological screening to identify any potential therapeutic relevance. High-throughput screening against diverse panels of enzymes and cell lines could uncover novel activities. For instance, compounds with similar structural features are sometimes investigated as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase or as modulators of receptor activity. Future in vitro studies would be essential to determine if this compound interacts with any such targets.
Advanced Material Science Innovations
The application of this compound in material science is an unexplored field. The molecule possesses functional groups—a carboxylic acid and a nitrile—that could be exploited for creating advanced materials. The carboxylic acid can participate in hydrogen bonding or be deprotonated to coordinate with metal ions, while the nitrile group offers a polar site for interactions.
Potential Material Science Applications:
Metal-Organic Frameworks (MOFs): The compound could potentially serve as an organic linker to construct MOFs. The carboxylic acid could bind to metal centers, while the cyano group could add functionality to the pore surfaces.
Liquid Crystals: The rigid cyanophenyl group is a common feature in liquid crystalline molecules (mesogens). Further derivatization could lead to the development of novel liquid crystal materials.
Polymer Science: It could be incorporated as a monomer in the synthesis of specialty polymers, where the cyano and carboxylic acid groups could be used for cross-linking or to impart specific properties like thermal stability or dielectric performance.
Q & A
Basic: What are the common synthetic routes for preparing 2-[(4-Cyanophenyl)formamido]acetic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 2-(4-cyanophenyl)acetic acid with a formamido group. A key precursor, 2-(4-cyanophenyl)acetic acid, can be synthesized via photoredox-catalyzed carboxylation of aryl halides under CO₂ atmosphere, yielding 82% purity (). Alternatively, tetrazine-based reactions (e.g., with H-Tz-COOH) require refluxing in DCM with coupling agents like DCC/NHS (). Yield optimization depends on solvent polarity (e.g., DCM vs. THF), reaction time (65 hours for photoredox), and stoichiometric ratios. Lower yields in non-catalytic methods may arise from incomplete activation of carboxylic acids.
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential. For example:
- ¹H NMR : Peaks at δ 8.0–8.5 ppm confirm aromatic protons of the 4-cyanophenyl group.
- ¹³C NMR : A carbonyl signal near δ 170 ppm validates the acetic acid moiety ().
- MS : Molecular ion peaks matching the theoretical mass (e.g., 218.18 g/mol) ensure purity. High-Resolution MS (HRMS) resolves isotopic patterns for unambiguous identification.
Advanced: How can researchers optimize photoredox-catalyzed carboxylation methods to synthesize derivatives of this compound?
Methodological Answer:
Photoredox optimization involves:
- Catalyst Selection : Use Ir(ppy)₃ or Ru(bpy)₃²⁺ for efficient electron transfer ().
- Light Source : 30W blue LEDs (λ = 450 nm) enhance reaction kinetics compared to UV light.
- CO₂ Pressure : Maintain 1 atm to avoid side reactions.
- Substrate Scope : Test electron-deficient aryl halides (e.g., 4-cyanophenyl derivatives) for higher yields (>80%). Post-reaction, purify via silica gel chromatography (ethyl acetate/hexane, 1:3) and validate purity with TLC (Rf ≈ 0.4).
Advanced: When encountering discrepancies in reported yields for similar compounds, what methodological approaches should be employed to identify the source of variation?
Methodological Answer:
Systematically analyze:
- Reaction Parameters : Compare temperature (room temp vs. reflux), solvent (DCM vs. DMF), and catalyst loading ( vs. 7).
- Purity of Reagents : Trace moisture in DCM can deactivate coupling agents (e.g., DCC), reducing yields by 15–20%.
- Analytical Consistency : Ensure NMR integration accounts for all protons; overlapping signals may lead to misreporting. Use spiked samples or deuterated solvents for clarity.
- Statistical Tools : Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst concentration).
Advanced: What strategies are effective for resolving overlapping signals in NMR spectra of this compound derivatives?
Methodological Answer:
- 2D NMR Techniques : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, resolving aromatic vs. aliphatic overlaps.
- Decoupling Experiments : Suppress coupling between adjacent protons (e.g., J = 8 Hz for aromatic rings).
- Solvent Selection : Deuterated DMSO-d₆ shifts exchangeable protons (e.g., NH) downfield, separating them from aromatic signals.
- Dynamic NMR : Heat samples to 50°C to average conformational isomers causing peak splitting ().
Advanced: How does the electronic nature of the 4-cyanophenyl substituent influence the reactivity of this compound in bioorthogonal reactions?
Methodological Answer:
The electron-withdrawing cyano group (-CN) enhances electrophilicity, accelerating inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines ().
- Kinetic Studies : Measure second-order rate constants (k₂) using stopped-flow spectroscopy; expect k₂ > 1 M⁻¹s⁻¹ in aqueous buffers.
- Computational Analysis : Density Functional Theory (DFT) calculations predict activation energies; the -CN group lowers LUMO energy by ~2 eV, favoring cycloaddition.
Basic: What are the key considerations for purifying this compound to achieve high purity for biological assays?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for >95% purity.
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for crystal formation.
- Solvent Compatibility : Avoid chloroform due to potential esterification; prefer ethyl acetate for extraction ().
- Purity Validation : Monitor via LC-MS and elemental analysis (C, H, N within ±0.3% of theoretical values).
Advanced: In designing bioorthogonal probes, how can the stability of this compound in physiological conditions be assessed?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC; <5% decomposition indicates suitability for in vivo use.
- Serum Stability : Add fetal bovine serum (10% v/v) and quantify intact compound using LC-MS/MS.
- Chelation Studies : Test metal ion interactions (e.g., Fe³⁺, Cu²⁺) via UV-Vis spectroscopy; shifts in λmax > 10 nm suggest instability.
Advanced: How can computational modeling guide the modification of this compound for enhanced binding to target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses with protein active sites (e.g., kinases). Focus on hydrogen bonds between the formamido group and Arg/Lys residues.
- Molecular Dynamics (MD) : Simulate 100 ns trajectories to assess conformational stability. Root-mean-square deviation (RMSD) < 2 Å indicates robust binding.
- QSAR Analysis : Derive quantitative structure-activity relationships by substituting the -CN group with -NO₂ or -CF₃ and comparing IC₅₀ values.
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ().
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HCN traces).
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
